molecular formula C18H14N4O5S B3512118 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide CAS No. 89565-46-8

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3512118
CAS No.: 89565-46-8
M. Wt: 398.4 g/mol
InChI Key: MMGZUUOXWSJERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C18H14N4O5S It is known for its complex structure, which includes a nitro group, a pyridine ring, and a sulfamoyl group

Preparation Methods

The synthesis of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, including nitration, sulfonation, and amide formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group. Finally, the amide bond is formed by reacting the sulfonated intermediate with an appropriate amine .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfamoyl group play crucial roles in its binding to enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

IUPAC Name

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-18(13-4-3-5-15(12-13)22(24)25)20-14-7-9-16(10-8-14)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGZUUOXWSJERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361604
Record name 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-46-8
Record name 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.